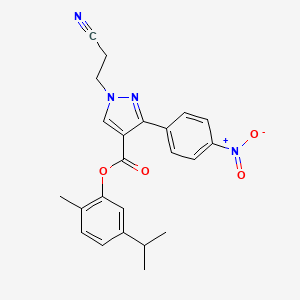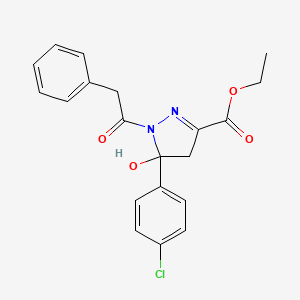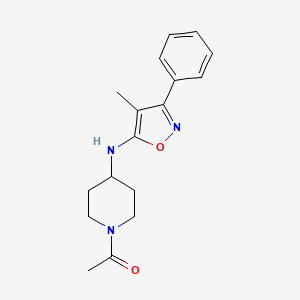
1-acetyl-N-(4-methyl-3-phenyl-5-isoxazolyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(4-methyl-3-phenyl-5-isoxazolyl)-4-piperidinamine, also known as AMPI, is a small molecule that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases. AMPI is a synthetic compound that belongs to the class of isoxazole derivatives. It has been shown to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mecanismo De Acción
The exact mechanism of action of 1-acetyl-N-(4-methyl-3-phenyl-5-isoxazolyl)-4-piperidinamine is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the production of prostaglandins, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, this compound has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-N-(4-methyl-3-phenyl-5-isoxazolyl)-4-piperidinamine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its biological activities and has been found to be effective in reducing pain and inflammation. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which may limit its use in some experiments. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments.
Direcciones Futuras
There are several future directions for research on 1-acetyl-N-(4-methyl-3-phenyl-5-isoxazolyl)-4-piperidinamine. One area of research is the development of new synthetic methods for the production of this compound and its derivatives. Another area of research is the investigation of the mechanism of action of this compound and its effects on various biological pathways. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(4-methyl-3-phenyl-5-isoxazolyl)-4-piperidinamine involves the reaction of 4-methyl-3-phenyl-5-isoxazolecarboxylic acid with acetic anhydride and piperidine. The reaction takes place under reflux conditions in the presence of a catalyst such as sulfuric acid. The product is obtained in high yield and purity after recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-acetyl-N-(4-methyl-3-phenyl-5-isoxazolyl)-4-piperidinamine has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In animal models, this compound has been found to be effective in reducing pain and inflammation. It has also been shown to have anticonvulsant activity and may be useful in the treatment of epilepsy.
Propiedades
IUPAC Name |
1-[4-[(4-methyl-3-phenyl-1,2-oxazol-5-yl)amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-16(14-6-4-3-5-7-14)19-22-17(12)18-15-8-10-20(11-9-15)13(2)21/h3-7,15,18H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNMZHVVSYLZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2=CC=CC=C2)NC3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5025270.png)
![1,1'-[(2,4-diphenyl-1,3-cyclobutanediyl)bis(carbonylimino-3,1-propanediyl)]bis(1-methylpyrrolidinium) diiodide](/img/structure/B5025280.png)
![4-bromo-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5025299.png)
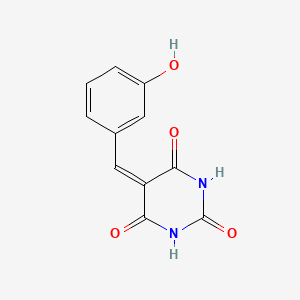
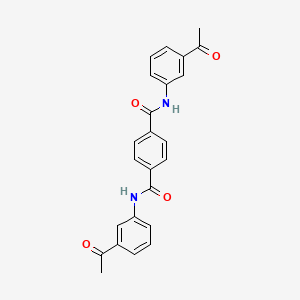
![4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B5025314.png)
![4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5025324.png)

![4-butoxy-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5025341.png)

![2-({3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B5025353.png)
